Methyl 1-methylhydrazine-1-carboximidothioate
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Overview
Description
Methyl 1-methylhydrazine-1-carboximidothioate is an organic compound with a unique structure that includes a hydrazine moiety and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methylhydrazine-1-carboximidothioate typically involves the reaction of methylhydrazine with carbon disulfide, followed by methylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the thioamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylhydrazine-1-carboximidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to a thiol or an amine.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl 1-methylhydrazine-1-carboximidothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-methylhydrazine-1-carboximidothioate involves its interaction with specific molecular targets, such as enzymes or proteins. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor for ionic liquids.
Methylhydrazine: A simple hydrazine derivative with applications in rocket propellants and chemical synthesis.
Uniqueness
Methyl 1-methylhydrazine-1-carboximidothioate is unique due to its combination of a hydrazine moiety and a thioamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
151756-19-3 |
---|---|
Molecular Formula |
C3H9N3S |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
methyl N-amino-N-methylcarbamimidothioate |
InChI |
InChI=1S/C3H9N3S/c1-6(5)3(4)7-2/h4H,5H2,1-2H3 |
InChI Key |
BXAGXTBVEZQOFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=N)SC)N |
Origin of Product |
United States |
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